molecular formula C7H6BrNOS B13653021 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one

Cat. No.: B13653021
M. Wt: 232.10 g/mol
InChI Key: XHDZLGMKYSVJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, acetonitrile, and various oxidizing or reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with thiourea can yield thiazole derivatives, while substitution reactions can produce a variety of substituted thiazoles.

Scientific Research Applications

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one apart is its specific bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to other thiazole derivatives. This unique structure allows it to be used in specialized applications, particularly in medicinal chemistry and biological research.

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

2-bromo-5,7-dihydro-4H-1,3-benzothiazol-6-one

InChI

InChI=1S/C7H6BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2

InChI Key

XHDZLGMKYSVJQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)SC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.